molecular formula C6H11BrN2O2 B1200043 (R)-2-bromoisovalerylurea CAS No. 27109-49-5

(R)-2-bromoisovalerylurea

Cat. No.: B1200043
CAS No.: 27109-49-5
M. Wt: 223.07 g/mol
InChI Key: CMCCHHWTTBEZNM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-bromisoval is a 2-bromo-N-carbamoyl-3-methylbutanamide that has R configuration. It is an enantiomer of a (S)-bromisoval.

Scientific Research Applications

Chirality and Pharmacokinetics

(R)-2-bromoisovalerylurea, also known as bromoisovalerylurea or bromisovalum, is primarily recognized for its sedative-hypnotic properties when administered as a racemate. Research has delved into the enantioselective pharmacokinetics of this compound, highlighting the importance of chirality in its absorption and elimination processes. Studies have indicated that the (+)-enantiomer concentration in serum was almost equal to the (-)-enantiomer concentration in certain overdose scenarios. However, in most cases, the (+)-enantiomer was found in lower concentrations than the (-)-enantiomer in sera and saliva, suggesting non-stereoselective absorption from the gastrointestinal tract and stereoselective elimination from the blood (Nishikawa et al., 2000), (Nishikawa et al., 2000).

Surface Chemistry and Polymerization

The compound’s application extends into the realm of materials science, particularly in surface chemistry and polymerization processes. It's been utilized in organocatalyzed living radical polymerization, demonstrating the potential of in situ halogen exchange of alkyl bromides to alkyl iodides. This approach has been employed in the polymerization of various monomers, yielding polymers with low polydispersity and high conversions in relatively short periods. The stability of alkyl bromides compared to alkyl iodides makes this compound and its derivatives valuable in synthesizing functional materials (Xiao et al., 2017), (Guo et al., 2020).

Enzymatic Resolution and Bioresolution Processes

In biochemistry, the enantioselective properties of this compound have been leveraged in enzymatic resolution processes. Notably, it’s been used in the bioresolution of rac-2-bromobutyric acid, providing a promising route for the production of R-2-bromobutyric acid. The process involved the use of fluoroacetate dehalogenase and iterative saturation mutagenesis to enhance activity and enantioselectivity, underlining the compound's significance in stereochemical applications and the synthesis of agrochemicals and pharmaceuticals (Wang et al., 2020).

Environmental Applications

From an environmental perspective, derivatives of this compound have been used in the preparation of hydrogels for the removal of heavy elements like cadmium ions from aqueous solutions. This showcases the compound's utility in addressing environmental pollution and its potential in the field of water treatment (Abdel-Halim & Al-Deyab, 2014).

Properties

CAS No.

27109-49-5

Molecular Formula

C6H11BrN2O2

Molecular Weight

223.07 g/mol

IUPAC Name

(2R)-2-bromo-N-carbamoyl-3-methylbutanamide

InChI

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)/t4-/m1/s1

InChI Key

CMCCHHWTTBEZNM-SCSAIBSYSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NC(=O)N)Br

SMILES

CC(C)C(C(=O)NC(=O)N)Br

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)Br

99827-20-0

Synonyms

Sanox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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